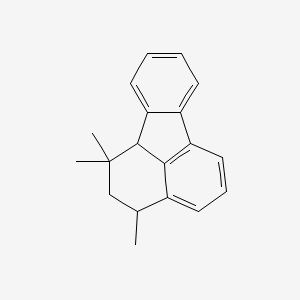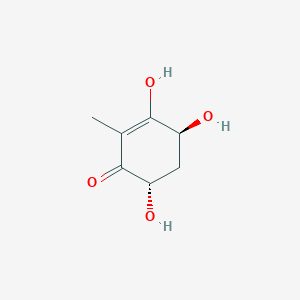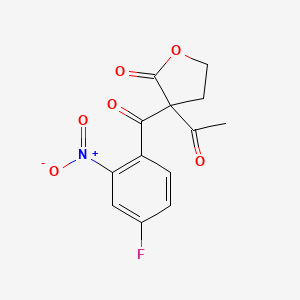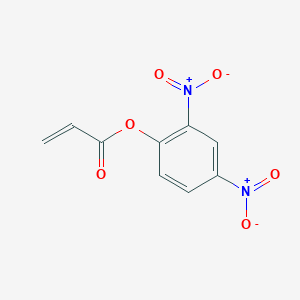
2,4-Dinitrophenyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitrophenyl prop-2-enoate is an organic compound belonging to the class of dinitrophenols. It is characterized by the presence of two nitro groups attached to a phenyl ring and a prop-2-enoate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitrophenyl prop-2-enoate typically involves the nitration of phenol to produce 2,4-dinitrophenol, followed by esterification with prop-2-enoic acid. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, while the esterification reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dinitrophenyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2,4-Dinitrophenyl prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a reagent for the detection of carbonyl compounds in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pesticides, and explosives
Mécanisme D'action
The mechanism of action of 2,4-Dinitrophenyl prop-2-enoate involves its ability to act as a protonophore, disrupting the proton gradient across biological membranes. This leads to the collapse of the proton motive force, affecting ATP synthesis and energy production in cells. The compound targets mitochondrial membranes, leading to uncoupling of oxidative phosphorylation .
Comparaison Avec Des Composés Similaires
2,4-Dinitrophenol: Shares similar structural features but lacks the prop-2-enoate group.
2,4-Dinitro-o-cresol: Another dinitrophenol derivative used as a pesticide.
Uniqueness: 2,4-Dinitrophenyl prop-2-enoate is unique due to its specific ester group, which imparts distinct chemical reactivity and applications compared to other dinitrophenol derivatives. Its ability to undergo esterification and participate in various chemical reactions makes it valuable in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
62599-74-0 |
|---|---|
Formule moléculaire |
C9H6N2O6 |
Poids moléculaire |
238.15 g/mol |
Nom IUPAC |
(2,4-dinitrophenyl) prop-2-enoate |
InChI |
InChI=1S/C9H6N2O6/c1-2-9(12)17-8-4-3-6(10(13)14)5-7(8)11(15)16/h2-5H,1H2 |
Clé InChI |
RKJGQMJOEDIVQQ-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Dimethyl-2,3-dihydro-1H-imidazo[4,5-c]pyridine](/img/structure/B14515538.png)
![2-Pyrrolidinone, 1-[2-(acetyloxy)ethyl]-3-hydroxy-3-methyl-](/img/structure/B14515563.png)
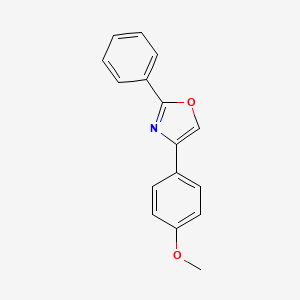
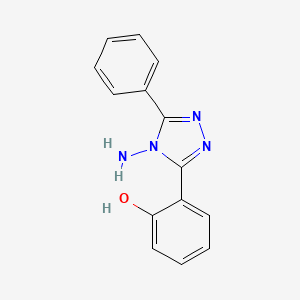


![1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate](/img/structure/B14515614.png)
![2,4-Dimethyl-1-oxaspiro[5.5]undecane](/img/structure/B14515618.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14515620.png)

